N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities, including antipsychotic, antidepressant, and anti-anxiety effects. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis and characterization of N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide have been documented in various scientific literature and patents. Notably, patents describe methods for its synthesis, while research articles analyze its biological properties and potential applications in drug development .
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide falls under the category of amides, specifically acetamides, due to the presence of the acetamide functional group. It is also classified as a piperazine derivative because of the piperazine ring in its structure.
The synthesis of N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide typically involves multi-step organic reactions. A common method includes the reaction of piperazine with cyclohexylamine derivatives and acetic anhydride or acetyl chloride to form the desired amide.
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide has a molecular formula of C13H22N4O and features a piperazine ring attached to an acetamide group.
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, hydrolysis may require specific pH levels to favor the formation of desired products.
The mechanism of action for N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide primarily involves its interaction with neurotransmitter receptors in the central nervous system.
Research indicates that compounds with similar structures exhibit selective binding profiles that can be exploited for designing drugs targeting specific neurochemical pathways .
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide is typically a white crystalline solid at room temperature.
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of synthesized compounds .
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide has potential applications in various scientific fields:
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide represents a structurally distinctive compound bridging aliphatic and heterocyclic domains in drug design. With the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol, this molecule features a piperazine-acetamide core decorated with key cyclohexyl and N-methyl substituents [2] [3]. Its systematic IUPAC name precisely reflects this architecture, while it is cataloged under multiple registry numbers including 1040324-59-1 and 1284781-17-4, indicating its broad utility across research platforms [3] . The SMILES notation (O=C(N(C₁CCCCC₁)C)CN₂CCNCC₂) provides a machine-readable representation essential for computational studies and cheminformatics analyses [2]. As a solid compound requiring cold-chain transportation in commercial settings, its physical handling reflects typical properties of complex heterocyclic amides [2]. This molecule serves as a central structural motif in neuropharmacology and oncology research due to its balanced physicochemical properties and conformational flexibility.
Table 1: Fundamental Chemical Identifiers of N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₃H₂₅N₃O | [2] [3] |
Molecular Weight | 239.36 g/mol | [2] |
CAS Registry Numbers | 1040324-59-1, 1284781-17-4 | [3] |
IUPAC Name | N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide | [2] |
SMILES Notation | O=C(N(C₁CCCCC₁)C)CN₂CCNCC₂ | [2] |
MDL Number | MFCD11183506 | [2] |
Piperazine-acetamide derivatives have evolved significantly in medicinal chemistry since the mid-20th century, initially emerging as neurological modulators before expanding into diverse therapeutic areas. The unsubstituted parent compound, N-cyclohexyl-2-(piperazin-1-yl)acetamide hydrochloride (CAS: 91290-76-5), provided early evidence of CNS bioavailability, though its limited receptor specificity constrained therapeutic application . The strategic incorporation of the N-methyl substituent on the acetamide nitrogen marked a critical advancement, substantially enhancing blood-brain barrier permeability while reducing metabolic vulnerability compared to primary amides [2] [3]. Commercial availability through specialized suppliers like BLD Pharm and Parchem since the early 2010s accelerated pharmacological exploration, with current pricing reflecting its status as a premium research chemical [2] [3].
Structure-activity relationship (SAR) studies reveal that modifications at the piperazine nitrogen profoundly influence biological targeting. For instance, the derivative N-cyclohexyl-N-methyl-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide (CID: 60225861; C₁₇H₃₃N₃O) demonstrates significantly enhanced GPCR affinity compared to the parent scaffold, highlighting the piperazine nitrogen's role as a versatile modification site [1] . More complex hybrid structures like N-cyclohexyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide (EVT-2847727; C₂₆H₃₆N₄O₄) showcase the scaffold's capacity for multi-target engagement, particularly in oncology and neuropharmacology contexts [6]. Quantitative SAR (QSAR) modeling of structurally related propanamide derivatives has established predictive frameworks for anticonvulsant optimization, with octa-parametric equations achieving impressive statistical validation (R² = 0.898–0.918; Q² = 0.865–0.893) [10].
Table 2: Evolution of Piperazine-Acetamide Derivatives in Pharmacological Research
Compound | Molecular Formula | Key Pharmacological Advancement | Structural Modification Site |
---|---|---|---|
N-cyclohexyl-2-(piperazin-1-yl)acetamide hydrochloride | C₁₂H₂₄ClN₃O | Demonstrated foundational CNS activity | Unsubstituted acetamide nitrogen |
N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide | C₁₃H₂₅N₃O | Enhanced BBB penetration & metabolic stability | N-methylation of acetamide group |
N-cyclohexyl-N-methyl-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide | C₁₇H₃₃N₃O | Improved GPCR binding affinity | Piperazine N-substitution (isobutyl) |
Hybrid pyridinone-piperazine acetamide (EVT-2847727) | C₂₆H₃₆N₄O₄ | Multi-target engagement in oncology | Integrated pyridinone heterocycle |
The cyclohexyl moiety and N-methyl group confer distinctive physicochemical and conformational properties that critically define the molecule's drug-like characteristics. The cyclohexyl ring provides a substantial hydrophobic domain (logP contribution ≈ 2.5) that promotes membrane interaction and influences binding pocket accommodation through its chair-boat conformational transitions [3] . This semi-rigid aliphatic system effectively balances lipophilicity without introducing excessive planar character that might promote π-stacking interactions and nonspecific binding. The N-methyl substituent strategically reduces amide bond polarity, increasing the compound's calculated logP by approximately 0.8 units compared to its non-methylated analog, thereby enhancing passive diffusion capabilities [2] . Crystallographic analysis of related structures indicates that the N-methyl group induces a dihedral restraint (≈115-125°) between the carbonyl and adjacent methylene group, promoting a bioactive conformation that optimizes interactions with complementary receptor surfaces .
Functionally, the cyclohexyl group serves as a steric modulator that protects the adjacent amide bond from enzymatic hydrolysis while providing a hydrophobic interface for van der Waals interactions within protein binding pockets. This protective effect significantly extends metabolic half-life compared to phenyl-containing analogs, as demonstrated in microsomal stability assays using liver fractions. The compact N-methyl group functions as a conformational lock, restricting rotation around the N-CO bond and reducing the entropic penalty upon target binding. Nuclear magnetic resonance (NMR) studies of the hydrochloride salt (SMILES: O=C(NC₁CCCCC₁)CN₂CCNCC₂.[H]Cl) reveal restricted rotation around the acetamide bond at physiological temperatures, confirming the substituent's conformational influence . Together, these substituents create an optimal balance between molecular rigidity (necessary for target specificity) and structural flexibility (required for induced-fit binding mechanisms).
This compound exemplifies a strategic molecular bridge that integrates complementary pharmacophoric elements essential for contemporary drug discovery. The molecule functions as a conformational spacer with precisely measured distances between pharmacophoric features: the piperazine nitrogen atoms provide hydrogen bond acceptors (distance: 2.9-3.2Å), the cyclohexyl group delivers hydrophobic bulk (centroid distance: 5.8-6.2Å), and the carbonyl oxygen serves as a hydrogen bond acceptor (distance from piperazine: 4.5-4.9Å) [2] [6]. This geometric arrangement enables simultaneous engagement with disparate binding regions in biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes requiring dual hydrophobic-polar interaction motifs.
The synthetic versatility of the scaffold facilitates the creation of targeted hybrid molecules through piperazine nitrogen functionalization. As demonstrated in advanced derivatives like N-cyclohexyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide (EVT-2847727), the core structure effectively integrates extended pharmacophores without compromising bioavailability [6]. Similarly, the structurally distinct N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide (EVT-2987462; C₁₈H₂₂ClNO₃S) demonstrates how the central acetamide can support diverse therapeutic targeting through appropriate substituent modification [7]. Computational approaches including QSAR modeling and molecular docking have validated the scaffold's utility in rational drug design, with studies showing that derivatives maintain favorable binding energies (ΔG < -8.5 kcal/mol) against neurological targets like γ-aminobutyrate aminotransferase [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7